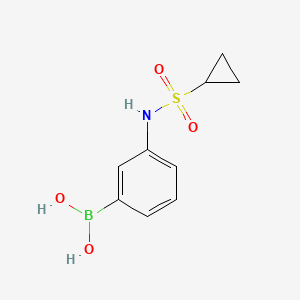
Methyl 4-amino-4-phenylbutanoate hydrochloride
Übersicht
Beschreibung
“Methyl 4-amino-4-phenylbutanoate hydrochloride” is a chemical compound with the CAS Number: 56523-55-8 . It has a molecular weight of 229.71 and its IUPAC name is "this compound" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H15NO2.ClH/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” has a molecular formula ofC11H16ClNO2 . The molecular weight is 229.7 . Unfortunately, other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .
Wissenschaftliche Forschungsanwendungen
Chemical Derivatives and Intermediates
Methyl 4-amino-4-phenylbutanoate hydrochloride has been utilized in the preparation of various chemical derivatives. For instance, it's involved in the synthesis of tetrazole-containing derivatives. The terminal amino group of the molecule can be replaced by a tetrazol-1-yl fragment, resulting in compounds like 4-(tetrazol-1-yl)-3phenylbutanoic acid and methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanate (Putis, Shuvalova, & Ostrovskii, 2008).
Menaquinone Biosynthesis Inhibitors
Research has also indicated the relevance of this compound derivatives in inhibiting MenB from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. CoA adducts of 4-oxo-4-phenylbut-2-enoates, which include derivatives of this compound, have shown potential as MenB inhibitors (Li et al., 2011).
Anticonvulsant Properties
The compound (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride, a derivative of this compound, was synthesized and found to possess potential anticonvulsant properties. The compound was examined on models of chemically- and electrically-induced seizures (Nesterkina, Musatov, Honcharova, & Kravchenko, 2022).
Synthesis of Pharmacologically Active Compounds
This compound has been a critical intermediate in the synthesis of pharmacologically active compounds. For example, 4-amino-3phenylbutanoic acid hydrochloride, a related compound, is used in medical practice as a nootropic agent, and variations of it have been synthesized for their promising pharmacological properties (Vasil'eva et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-amino-4-phenylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYZXIYIAGQDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



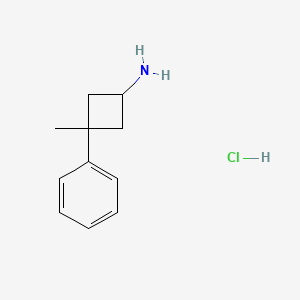

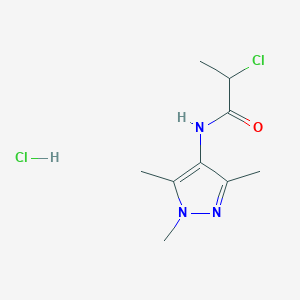

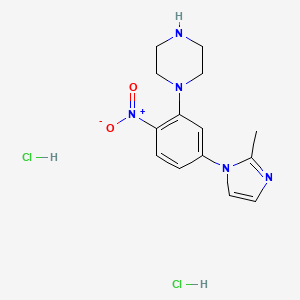
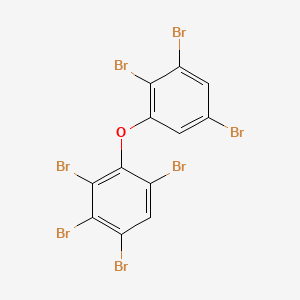
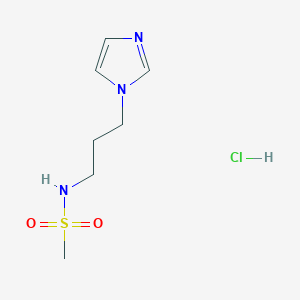
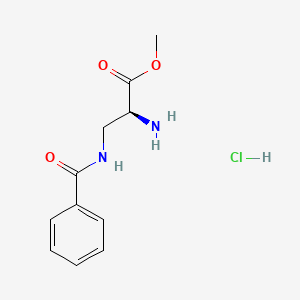
![4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine](/img/structure/B1421801.png)



